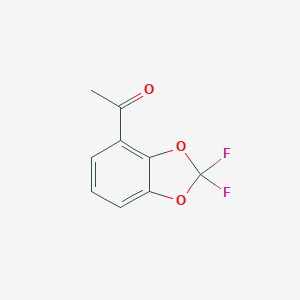

4-Acetyl-2,2-difluoro-1,3-benzodioxole

Vue d'ensemble

Description

Applications De Recherche Scientifique

Drug Discovery

4-Acetyl-2,2-difluoro-1,3-benzodioxole has been studied for its potential applications in the field of drug discovery . The unique structure and properties of this compound make it a candidate for the development of new pharmaceuticals. However, the specific drugs or therapeutic areas where this compound could be applied are not mentioned in the source.

Biochemical Research

The compound’s biochemical and physiological effects on cells and organisms are being explored . This could involve studying how the compound interacts with various biological systems, which could lead to new insights into cellular processes or the development of new biochemical tools.

Environmental Science

One specific application of 4-Acetyl-2,2-difluoro-1,3-benzodioxole is in the treatment of fludioxonil-contaminated wastewater . Fludioxonil is a post-harvest fungicide contained in effluents produced by fruit packaging plants, which should be treated prior to environmental dispersal . An immobilized cell bioreactor operating under microaerophilic conditions was developed and evaluated for the biotreatment of fludioxonil-rich wastewater . The bioreactor showed a fludioxonil removal efficiency consistently above 96%, even at the shortest hydraulic retention times applied .

Chemical Synthesis

4-Acetyl-2,2-difluoro-1,3-benzodioxole could potentially be used as a building block in chemical synthesis . Its unique structure could allow it to react in ways that other compounds cannot, leading to the creation of new compounds.

Safety and Hazards

Propriétés

IUPAC Name |

1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQWZAIGWRETAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450860 | |

| Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-2,2-difluoro-1,3-benzodioxole | |

CAS RN |

126120-83-0 | |

| Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)

![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)